Piperonyl N-(4-methoxyphenyl)carbamate is an organic compound classified as a carbamate, characterized by its molecular formula and a molecular weight of approximately 301.302 g/mol. This compound is notable for its structural features and potential applications in various fields, including chemistry and biology. It is synthesized primarily through the reaction of piperonyl chloride with 4-methoxyaniline in the presence of a base, such as sodium hydroxide.
Piperonyl N-(4-methoxyphenyl)carbamate belongs to the class of carbamates, which are esters or salts of carbamic acid. Carbamates are widely recognized for their utility in agriculture as pesticides and herbicides, as well as in pharmaceuticals due to their biological activities. This particular compound is sourced from synthetic processes, typically involving commercially available precursors.
The synthesis of Piperonyl N-(4-methoxyphenyl)carbamate generally follows these steps:
Piperonyl N-(4-methoxyphenyl)carbamate has a distinct molecular structure that can be represented by its IUPAC name: 1,3-benzodioxol-5-ylmethyl N-(4-methoxyphenyl)carbamate. The structure includes a benzodioxole moiety linked to a carbamate functional group.
COC1=CC=C(C=C1)NC(=O)OCC2=CC3=C(C=C2)OCO3
ZQXPLYHFDWUBSB-UHFFFAOYSA-N
.Piperonyl N-(4-methoxyphenyl)carbamate can undergo several chemical transformations:
Common reagents and conditions include:
The mechanism of action for Piperonyl N-(4-methoxyphenyl)carbamate involves its interaction with specific enzymes and biological pathways. As a carbamate derivative, it can inhibit enzymes by forming covalent bonds with active sites, leading to enzyme inactivation. This mechanism is particularly relevant in biological systems where carbamates are known to affect neurotransmitter regulation and other enzymatic processes.
Relevant data includes:
Piperonyl N-(4-methoxyphenyl)carbamate has several scientific uses:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2